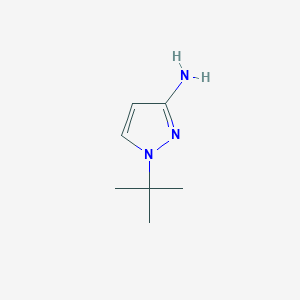

1-tert-butyl-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-7(2,3)10-5-4-6(8)9-10/h4-5H,1-3H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQPUERRGYFDSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20529066 | |

| Record name | 1-tert-Butyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20529066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152980-49-8 | |

| Record name | 1-tert-Butyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20529066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Tert Butyl 1h Pyrazol 3 Amine

Established Synthetic Pathways

The formation of the 1-tert-butyl-3-aminopyrazole core is dominated by cyclocondensation reactions, which efficiently construct the heterocyclic ring in a single, often one-pot, operation.

Condensation Reactions from Precursors (e.g., tert-butylhydrazine (B1221602) hydrochloride)

The most prevalent and versatile method for synthesizing aminopyrazoles involves the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic compound, such as a β-ketonitrile or an α,β-unsaturated nitrile. beilstein-journals.orgchim.itnih.gov For the target compound, tert-butylhydrazine hydrochloride is the key precursor, providing the N1-tert-butyl group.

This pathway involves the reaction of tert-butylhydrazine with a three-carbon precursor that contains functionalities capable of reacting with both nitrogen atoms of the hydrazine. The reaction typically begins with the nucleophilic attack of one hydrazine nitrogen onto a carbonyl or an activated double bond, followed by an intramolecular cyclization of the second nitrogen atom onto a nitrile group to form the stable aromatic pyrazole (B372694) ring. nih.gov

For instance, the condensation of substituted hydrazines with malononitrile (B47326) or its derivatives is a well-established route to 3,5-diaminopyrazoles. beilstein-journals.orgarkat-usa.org Similarly, reacting β-ketonitriles with hydrazines smoothly yields 5-aminopyrazoles. nih.gov A closely related synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine is accomplished by reacting tert-butylhydrazine hydrochloride with 3-aminocrotononitrile. orgsyn.org Although this produces a different isomer, the fundamental reaction principle of condensing a tert-butyl-substituted hydrazine with a nitrile-containing precursor remains a cornerstone of this synthetic strategy.

A summary of representative condensation reactions for the synthesis of aminopyrazoles is presented below.

| Hydrazine Precursor | 3-Carbon Precursor | Product | Reference |

| tert-Butylhydrazine HCl | 3-Aminocrotononitrile | 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine | orgsyn.org |

| Hydrazine Hydrate | Malononitrile Dimer | 3,5-Diaminopyrazole | arkat-usa.org |

| Substituted Hydrazines | Malononitrile | 1-Substituted-3,5-diaminopyrazoles | beilstein-journals.org |

| Hydrazines | β-Ketonitriles | 5-Aminopyrazoles | nih.gov |

| Hydrazines | 2-Cyano-N-arylacetamides | 5-Amino-N-aryl-1H-pyrazole-3-carboxamides | |

| Hydrazine Hydrochloride | 2-Cyano-3-(dimethylamino)-N,N-dimethylprop-2-enethioamides | 4-Thiocarbamoylpyrazoles | d-nb.info |

| 3-Nitrophenylhydrazine (B1228671) | 4,4-Dimethyl-3-oxopentanenitrile | 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine | nih.gov |

Ring-Closure Strategies for Pyrazole Formation

The core of pyrazole synthesis is the ring-closure reaction, which forms the five-membered heterocyclic ring. The dominant strategy for 1-tert-butyl-1H-pyrazol-3-amine involves the reaction of tert-butylhydrazine with a suitable three-carbon (C3) synthon. This process is a variation of the Knorr pyrazole synthesis.

The general mechanism proceeds as follows:

Initial Attack: The more nucleophilic nitrogen atom of tert-butylhydrazine attacks an electrophilic carbon on the C3 precursor (e.g., a carbonyl carbon or a β-carbon of an unsaturated system). This forms an initial adduct, often a hydrazone intermediate. nih.gov

Cyclization: The second nitrogen atom of the hydrazine derivative then undergoes an intramolecular nucleophilic attack on the second electrophilic center of the C3 precursor, which is typically a nitrile carbon.

Aromatization: The resulting five-membered ring intermediate subsequently eliminates a molecule of water or another small molecule to achieve aromatization, yielding the stable pyrazole ring.

Regioselectivity can be an issue when using substituted hydrazines like tert-butylhydrazine. However, by carefully choosing the C3 precursor, the reaction can be directed to yield the desired 1,3-disubstituted pyrazole isomer. For example, using α,β-unsaturated nitriles with a leaving group on the β-carbon can provide a reliable route to the 3-aminopyrazole (B16455) product. chim.it

Amination Routes to the Pyrazole Core

Direct amination of a pre-formed 1-tert-butyl-1H-pyrazole to introduce an amino group at the C3 position is not a commonly reported or established synthetic strategy. The literature overwhelmingly favors synthetic routes where the amine functionality, or a precursor to it, is incorporated into the starting materials before the ring-closure step. beilstein-journals.orgchim.itarkat-usa.org This approach is generally more efficient and avoids potential issues with regioselectivity and the harsh conditions that might be required for direct C-H amination on the electron-rich pyrazole ring. Therefore, pathways involving the condensation of tert-butylhydrazine with precursors like 2-cyanoacetamide (B1669375) or malononitrile derivatives are the preferred methods. beilstein-journals.orgd-nb.info

Precursor Chemistry and Reactivity in Synthesis

The success of the synthetic methodologies described above hinges on the availability and reactivity of the key precursors.

Synthesis of tert-Butyl-Containing Hydrazine Derivatives

The primary precursor for the N1-tert-butyl group is tert-butylhydrazine, which is typically used as its more stable hydrochloride salt. While commercially available, its synthesis is well-documented. A prominent industrial method involves the reaction of a hydrazine salt, such as hydrazine monohydrochloride, with tertiary butanol (t-BuOH). This reaction is carried out in the presence of hydrazine dihydrochloride (B599025) or hydrogen chloride, which facilitates the formation of the tert-butylhydrazine hydrochloride product in high yield. This process is advantageous as it uses inexpensive and readily available starting materials.

An alternative, though less common, laboratory-scale synthesis involves the hydrolysis of benzophenone-tert-butylhydrazone.

Preparation of Compatible Functionalized Carbonyl or Nitrile Precursors

The choice of the three-carbon precursor is critical as it provides the C3-C4-C5 backbone of the pyrazole ring and introduces the C3-amino group.

Key precursors include:

Malononitrile and Derivatives: Malononitrile is a highly versatile precursor. Its reaction with hydrazines is a standard method for producing 3,5-diaminopyrazoles. beilstein-journals.orgarkat-usa.org The high reactivity of its methylene (B1212753) group and two nitrile groups allows for straightforward cyclization.

α,β-Unsaturated Nitriles: Compounds like 2-chloroacrylonitrile (B132963) or 3-methoxyacrylonitrile (B2492134) serve as effective three-carbon synthons. chim.it The double bond provides a site for the initial nucleophilic attack by the hydrazine, and the nitrile group facilitates the subsequent ring-closing step. The presence of a good leaving group at the β-position ensures the formation of the aromatic pyrazole ring. chim.it

β-Ketonitriles: These are among the most widely used precursors for aminopyrazoles. nih.gov The ketone provides the initial site for hydrazone formation, while the nitrile group is the electrophile for the cyclization step. The reaction is generally high-yielding and regioselective.

2-Cyanothioacetamides: These compounds offer another route to aminopyrazoles. Depending on the specific substrate and reaction conditions, they can react with hydrazines through their cyano and thioamide groups or through cyano and enamine functionalities to form various substituted aminopyrazoles. d-nb.inforesearchgate.net

Advanced and Specialized Synthetic Approaches

Advanced synthetic methodologies in organic chemistry provide pathways to novel compounds with high degrees of purity and specific stereochemistry. For pyrazole derivatives, these approaches are critical for developing new chemical entities with potential applications in various fields.

Chemo-enzymatic Synthesis of Enantiomerically Enriched Precursors

Chemo-enzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions. This approach is particularly valuable for creating enantiomerically enriched precursors that can be converted into chiral products. While this compound is an achiral molecule, the principles of chemo-enzymatic synthesis are relevant for producing chiral pyrazole derivatives.

Transaminases are a key class of enzymes in this field, capable of converting ketones and aldehydes into primary amines with high enantioselectivity. manchester.ac.uk For instance, a biocatalytic approach using a transaminase can mediate the key amination of a ketone precursor. The resulting α-amino ketone can then undergo further reactions, such as oxidative dimerization to form substituted pyrazines or condensation with a β-keto ester in a biocatalytic Knorr-type synthesis to yield substituted pyrroles. manchester.ac.uk

Although direct chemo-enzymatic synthesis of precursors for this compound is not specifically described in the reviewed literature, the established use of enzymes like transaminases for creating chiral α-amino ketones highlights a potential, albeit currently undocumented, route. Such a strategy would involve the enzymatic resolution of a chiral precursor which could then be cyclized to form a chiral pyrazole derivative.

Novel Catalytic Methods for Compound Formation

Recent advances in catalysis have led to more efficient and environmentally friendly methods for constructing the pyrazole core. These methods often offer high yields, regioselectivity, and tolerance to a wide range of functional groups.

One-pot, multi-component reactions are particularly noteworthy. A metal-free, one-pot process has been developed for the synthesis of 3,5-disubstituted and 3,4,5-trisubstituted pyrazoles from ketones, aldehydes, and hydrazine monohydrochloride. thieme-connect.com This method proceeds through a pyrazoline intermediate that is oxidized in situ using bromine or, more benignly, by heating in DMSO under an oxygen atmosphere. thieme-connect.com

Transition-metal catalysis also plays a significant role. Silver-catalyzed reactions have been employed for the synthesis of 3-CF₃-pyrazoles from trifluoromethylated ynones and hydrazines, proceeding rapidly at room temperature with high regioselectivity and yields. mdpi.com Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides another route to a broad range of pyrazole derivatives. organic-chemistry.org Furthermore, a palladium-pivalate catalytic system has been identified for the direct C-H arylation of pyrazoles, allowing for the regioselective introduction of aryl groups. nih.gov

These novel catalytic methods represent powerful tools for the synthesis of a diverse array of substituted pyrazoles, potentially including this compound, by offering efficient and modular routes to the pyrazole scaffold. thieme-connect.commdpi.comorganic-chemistry.orgnih.gov

Optimization of Reaction Parameters and Process Efficiency

Optimizing reaction conditions is crucial for maximizing yield, minimizing byproducts, and ensuring the economic and environmental viability of a synthetic process. For pyrazole synthesis, key parameters include the choice of catalyst, solvent, temperature, and reaction time.

In the one-pot synthesis of substituted pyrazoles from ketones, aldehydes, and hydrazine, the choice of oxidant was a key optimization point. While bromine was effective, using DMSO and oxygen provided a more environmentally friendly alternative, highlighting a trade-off between reaction efficiency and green chemistry principles. thieme-connect.com

For catalyst-driven reactions, screening different catalysts is standard practice. In the synthesis of 4-difluoromethyl pyrazole derivatives, various Lewis acid catalysts were tested, with Sc(OTf)₃ showing the best performance in combination with the base DBU. nih.gov Similarly, in the copper-catalyzed synthesis of pyrazoles from β,γ-unsaturated hydrazones, CuOTf was found to be the most effective catalyst among several copper salts. nih.gov

Solvent choice can also dramatically impact reaction outcomes. The regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles was found to proceed with higher yields in aprotic dipolar solvents like N,N-dimethylacetamide compared to commonly used protic solvents like ethanol. mdpi.comnih.gov

The impact of various parameters on a representative one-pot pyrazole synthesis is summarized in the table below.

| Parameter | Variation | Outcome | Yield (%) | Reference |

| Catalyst | Sc(OTf)₃/DBU | Best performance for 4-difluoromethyl pyrazole synthesis. | 97% | nih.gov |

| Cu(OTf)₂ | Less effective than Sc(OTf)₃ for the same reaction. | Lower | nih.gov | |

| Oxidant | Bromine | Effective for in-situ oxidation of pyrazoline intermediate. | Good to Excellent | thieme-connect.com |

| O₂ in DMSO | More benign, alternative oxidant. | Good to Excellent | thieme-connect.com | |

| Solvent | N,N-dimethylacetamide | High yields for 1-aryl-3,4,5-substituted pyrazoles. | 59-98% | mdpi.com |

| Ethanol | Lower yields compared to aprotic dipolar solvents. | Lower | nih.gov | |

| Temperature | 60 °C | Optimal for silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles. | Moderate to Excellent | nih.gov |

| > 60 °C | Decreased yield for the same reaction. | Lower | nih.gov |

This systematic optimization is essential for developing robust and scalable synthetic routes to pyrazole derivatives.

Reactivity and Functionalization of 1 Tert Butyl 1h Pyrazol 3 Amine

Reactions at the Pyrazole (B372694) Ring System

The pyrazole nucleus of 1-tert-butyl-1H-pyrazol-3-amine is a key area of its chemical reactivity, susceptible to electrophilic attack and offering opportunities for regioselective modifications.

Electrophilic Aromatic Substitution Reactivity

The pyrazole ring, being a π-excessive system, is generally activated towards electrophilic aromatic substitution. The presence of both an amino group (an activating group) and a tert-butyl group influences the regioselectivity of these reactions. The carbon atom at the 4-position of the pyrazole ring exhibits high electron density, making it a prime target for electrophiles. mdpi.comresearchgate.net

Regioselective Functionalization of the Pyrazole Nucleus

The inherent electronic properties of the substituted pyrazole ring allow for controlled functionalization. For instance, Vilsmeier-Haack formylation introduces a formyl group, which can then be used in subsequent reactions like reductive amination. evitachem.com The regioselectivity of these reactions is crucial for the synthesis of specifically substituted pyrazole derivatives. Research has demonstrated that the choice of reactants and reaction conditions can lead to the selective synthesis of either 1,3- or 1,5-regioisomers of substituted pyrazoles. acs.org

Transformations Involving the Amine Functionality

The exocyclic amine group at the 3-position of the pyrazole ring is a versatile handle for a wide array of chemical modifications, including acylation, alkylation, and sulfonylation.

Acylation Reactions

The primary amine of this compound readily undergoes acylation reactions. These reactions involve the treatment of the amine with acylating agents such as acid chlorides or anhydrides in the presence of a base. This transformation is a common strategy to introduce various acyl groups, thereby modifying the compound's properties for applications in medicinal and materials science.

Alkylation and Reductive Amination

Alkylation of the amine functionality can be achieved through various methods. One-pot reductive amination has been shown to be an efficient method for the synthesis of N-alkylated derivatives. mdpi.comresearchgate.net This typically involves the condensation of the amine with an aldehyde to form an intermediate imine, which is then reduced in situ, often with a reducing agent like sodium borohydride (B1222165). mdpi.comresearchgate.net This approach is valued for its operational simplicity and often results in good yields. mdpi.comresearchgate.net

Interactive Data Table: Reductive Amination of Pyrazole Derivatives

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield | Reference |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-methoxybenzaldehyde | 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | Solvent-free, 120 °C, then NaBH4 in methanol (B129727) | Good | mdpi.com |

| 3-formylpyrazole | Primary amines | N-substituted aminomethyl pyrazole | Two-step: Condensation, then NaBH4 reduction | 70-90% | evitachem.com |

Sulfonylation Reactions for Derivative Synthesis

The amine group can be readily sulfonylated to produce sulfonamide derivatives. For example, the reaction of a similar compound, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, with 4-methylbenzenesulfonyl chloride in the presence of triethylamine (B128534) yields the corresponding N-tosylbenzenesulfonamide. mdpi.comresearchgate.net This reaction highlights the utility of sulfonylation in creating complex pyrazole-based structures. mdpi.comresearchgate.net The synthesis of pyrazole-4-sulfonyl chloride derivatives has also been achieved through the reaction of pyrazoles with chlorosulfonic acid and thionyl chloride. nih.gov

Interactive Data Table: Sulfonylation of Aminopyrazoles

| Amine Reactant | Sulfonylating Agent | Base | Product | Yield | Reference |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 4-methylbenzenesulfonyl chloride | Triethylamine | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | 88% | mdpi.comresearchgate.net |

| 3,5-dimethyl-1H-pyrazole | Chlorosulfonic acid / Thionyl chloride | - | 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | 90% | nih.gov |

Metal-Mediated Transformations

Transition metal-catalyzed reactions are powerful tools for the functionalization of heterocyclic compounds, including pyrazoles. This compound and its derivatives can participate in a variety of metal-mediated transformations, most notably cross-coupling reactions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are extensively used to form carbon-carbon and carbon-nitrogen bonds. wikipedia.orgnih.govorganic-chemistry.orgorganic-chemistry.orglibretexts.orgwikipedia.orgorganic-chemistry.org For these reactions to be applied to this compound, prior halogenation of the pyrazole ring, typically at the C4 or C5 position, is generally required to introduce the necessary halide leaving group.

The Suzuki-Miyaura coupling of halogenated aminopyrazoles with boronic acids or their esters is an efficient method for introducing aryl, heteroaryl, or vinyl substituents. An efficient Suzuki-Miyaura cross-coupling reaction of halogenated aminopyrazoles and their amides or ureas with a range of boronic acids has been developed. nih.gov This methodology is expected to be applicable to halo-derivatives of this compound.

The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net In the context of this compound, this reaction could be used to introduce further amino substituents at a halogenated position of the pyrazole ring. The development of ligands for palladium catalysts has enabled the coupling of a wide variety of amines and aryl halides. wikipedia.org

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.govlibretexts.orgwikipedia.orgorganic-chemistry.org This reaction provides a route to alkynyl-substituted pyrazoles, which are valuable intermediates in organic synthesis. The use of a palladium catalyst and a copper(I) co-catalyst is typical for this transformation. wikipedia.org

The Heck reaction , another palladium-catalyzed process, couples aryl or vinyl halides with alkenes. organic-chemistry.org This reaction could be employed to introduce alkenyl substituents onto a halogenated this compound core.

Table 2: Overview of Potential Cross-Coupling Reactions for Functionalization

| Cross-Coupling Reaction | Reactants | Product Type |

| Suzuki-Miyaura | Halo-aminopyrazole + Boronic acid/ester | Aryl/Vinyl-substituted aminopyrazole |

| Buchwald-Hartwig | Halo-aminopyrazole + Amine | Diaminopyrazole derivative |

| Sonogashira | Halo-aminopyrazole + Terminal alkyne | Alkynyl-substituted aminopyrazole |

| Heck | Halo-aminopyrazole + Alkene | Alkenyl-substituted aminopyrazole |

Other Catalytic Reactions Utilizing Transition Metals

Beyond the classical cross-coupling reactions, other transition metals can be utilized to functionalize this compound. Copper-catalyzed reactions, for instance, are known to be effective for various transformations. A copper-nitroxyl catalyst system has been developed for the α-oxygenation of cyclic secondary amines, showcasing the utility of copper in C-H functionalization. nih.gov While not directly demonstrated on this compound, such methodologies could potentially be adapted for the functionalization of the pyrazole ring or substituents.

Palladium-catalyzed C-H activation is another emerging area that could be applicable. This approach avoids the pre-functionalization step of halogenation, offering a more atom-economical route to new derivatives.

Heterocyclic Annulation and Cyclization Reactions

The bifunctional nature of this compound, possessing a nucleophilic amino group and a reactive ring nitrogen, makes it an excellent precursor for the synthesis of fused heterocyclic systems. These annulation reactions typically involve the reaction of the aminopyrazole with a 1,3-dielectrophilic species.

The reaction of 3-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a well-established method for the synthesis of pyrazolo[1,5-a]pyrimidines . nih.govresearchgate.netnih.gov These compounds are of significant interest in medicinal chemistry due to their structural similarity to purines. researchgate.net The reaction proceeds via an initial condensation of the exocyclic amino group with one of the carbonyls, followed by cyclization involving the endocyclic pyrazole nitrogen. Microwave-assisted three-component reactions of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds have proven to be a highly efficient method for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov

Similarly, reaction with appropriate 1,3-dielectrophiles can lead to the formation of pyrazolo[3,4-b]pyridines . The synthesis of these fused systems can be achieved through condensation of aminopyrazole derivatives with activated carbonyl compounds in refluxing acetic acid. rsc.org The reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and ethyl pyruvate (B1213749) is a known method to produce pyrazolo[3,4-b]pyridine-4-carboxylates. cardiff.ac.uk The specific regioisomer formed (pyrazolo[1,5-a]pyrimidine vs. pyrazolo[3,4-b]pyridine) can often be controlled by the reaction conditions and the nature of the electrophilic partner.

The reaction of aminopyrazoles with enones is another versatile method for constructing fused heterocyclic systems. For example, the reaction of 5-amino-1H-pyrazoles with enaminones can lead to the formation of pyrazolo[1,5-a]pyrimidines. researchgate.net

Table 3: Common Heterocyclic Annulation Reactions

| Reagent Type | Fused Heterocycle Product | Reference |

| β-Diketone | Pyrazolo[1,5-a]pyrimidine | nih.govresearchgate.netnih.gov |

| Activated Carbonyl Compound | Pyrazolo[3,4-b]pyridine | rsc.orgcardiff.ac.uk |

| Enaminone | Pyrazolo[1,5-a]pyrimidine | researchgate.net |

Derivatization Strategies and Analogue Synthesis Based on 1 Tert Butyl 1h Pyrazol 3 Amine

Synthesis of Pyrazolyl-selenourea Derivatives

While direct experimental reports on the synthesis of pyrazolyl-selenourea derivatives starting specifically from 1-tert-butyl-1H-pyrazol-3-amine are not extensively documented in the reviewed literature, the synthesis can be extrapolated from established methods for the preparation of selenoureas from primary amines. A general and plausible route involves the reaction of this compound with a source of selenoisocyanate or by a multi-step procedure involving carbon diselenide.

A common method for synthesizing N-substituted selenoureas is the reaction of a primary amine with an isoselenocyanate. Therefore, a hypothetical synthesis of a 1-tert-butyl-1H-pyrazol-3-yl-selenourea would involve the reaction of this compound with an appropriate isoselenocyanate (R-N=C=Se). The reaction mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbon of the isoselenocyanate, followed by proton transfer to yield the corresponding N,N'-disubstituted selenourea (B1239437).

Alternatively, a two-step, one-pot synthesis can be envisioned. This would involve the reaction of this compound with carbon diselenide (CSe2) in the presence of a base, such as triethylamine (B128534), to form an in situ pyrazolyl-selenoisothiocyanate. Subsequent reaction with another amine would yield the desired asymmetrically substituted pyrazolyl-selenourea.

General synthetic protocols for selenoureas often utilize α-haloketones and selenourea in condensation reactions to form 2-amino-1,3-selenazoles. nih.gov This highlights the utility of selenourea as a key reagent in heterocyclic synthesis.

Table 1: Postulated Reaction for the Synthesis of a Pyrazolyl-selenourea Derivative

| Reactant 1 | Reactant 2 | Product | General Conditions |

| This compound | Isoselenocyanate (R-N=C=Se) | N-(1-tert-butyl-1H-pyrazol-3-yl)-N'-R-selenourea | Aprotic solvent, room temperature |

| This compound and Carbon Diselenide | Amine (R-NH2) | N-(1-tert-butyl-1H-pyrazol-3-yl)-N'-R-selenourea | Base (e.g., Triethylamine), Aprotic solvent |

Synthesis of Pyrazolyl-carboselenamide Derivatives

Similar to pyrazolyl-selenoureas, the direct synthesis of pyrazolyl-carboselenamide derivatives from this compound is not explicitly detailed in the available literature. However, their synthesis can be inferred from general methodologies for selenoamide preparation. A primary route would involve the reaction of an N-lithiated or Grignard derivative of this compound with a selenoacylating agent.

A more direct approach would be the reaction of the corresponding pyrazole-3-carboxamide with a selenium-transfer reagent like Lawesson's reagent or phosphorus pentaselenide. This would first require the synthesis of the precursor amide, N-substituted-1-tert-butyl-1H-pyrazole-3-carboxamide.

General synthesis of 1,3-selenazole (B15495438) derivatives often involves the reaction of selenoamides with α-haloketones. nih.gov This underscores the role of selenoamides as key intermediates in the construction of selenium-containing heterocycles.

Table 2: Postulated Reaction for the Synthesis of a Pyrazolyl-carboselenamide Derivative

| Reactant 1 | Reagent | Product | General Conditions |

| N-R-1-tert-butyl-1H-pyrazole-3-carboxamide | Lawesson's Reagent or P4Se10 | N-R-1-tert-butyl-1H-pyrazole-3-carboselenamide | Anhydrous solvent (e.g., Toluene), Heat |

Generation of Substituted Pyrazole (B372694) Analogues

The synthesis of substituted pyrazole analogues from this compound or its precursors is a well-established area of research. These strategies often involve the condensation of a hydrazine (B178648) derivative with a β-dicarbonyl compound or its equivalent.

One documented method involves the synthesis of 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. nih.govresearchgate.net This is achieved by reacting 3-nitrophenylhydrazine (B1228671) with 4,4-dimethyl-3-oxopentanenitrile in the presence of concentrated hydrochloric acid. nih.gov This reaction highlights the construction of the pyrazole ring system with the desired substituents in a single step.

Another approach demonstrates the synthesis of N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. mdpi.com This involves the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride in the presence of triethylamine. mdpi.com This exemplifies a post-synthetic modification of a pre-formed pyrazole ring.

Furthermore, the synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine is achieved through the condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 2-pyridinecarboxaldehyde (B72084). semanticscholar.orgmdpi.comresearchgate.net This straightforward reaction demonstrates the derivatization of the amino group to form imines, which can serve as versatile intermediates for further transformations.

A one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine has also been reported. mdpi.com This process involves the initial solvent-free condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde to form an N-(5-pyrazolyl)imine intermediate, which is then reduced in situ with sodium borohydride (B1222165). mdpi.com

Table 3: Examples of Synthesized Substituted Pyrazole Analogues

| Starting Material(s) | Reagent(s) | Product | Yield (%) | Reference |

| 3-Nitrophenylhydrazine, 4,4-dimethyl-3-oxopentanenitrile | Conc. HCl | 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine | 68 | nih.gov |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 4-Methylbenzenesulfonyl chloride, Triethylamine | N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | 88 | mdpi.com |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 2-Pyridinecarboxaldehyde, Magnesium sulfate | (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine | 81 | semanticscholar.orgmdpi.com |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, p-Methoxybenzaldehyde | Sodium borohydride | 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | 88 | mdpi.com |

Multicomponent Reaction Strategies for Diverse Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to generating diverse molecular scaffolds from simple starting materials in a single synthetic operation. nih.gov While specific MCRs starting with this compound are not extensively detailed, the principles of MCRs can be applied to this versatile building block.

The primary amino group of this compound makes it an ideal component for various MCRs, such as the Ugi and Passerini reactions, which are powerful tools for creating complex molecules. For instance, in a Ugi four-component reaction, this compound could react with an aldehyde, a carboxylic acid, and an isocyanide to generate a diverse library of α-acylamino carboxamide derivatives.

The synthesis of pyrazole-based pyrimido[4,5-d]pyrimidines has been achieved through a four-component reaction, demonstrating the utility of pyrazole derivatives in complex MCRs. nih.gov Although this example does not use this compound directly, it illustrates the potential for constructing fused heterocyclic systems from pyrazole precursors in a multicomponent fashion.

Furthermore, the synthesis of pyrano[2,3-c]pyrazole derivatives has been accomplished via a four-component reaction of aldehydes, hydrazine hydrate, β-ketoesters, and malononitrile (B47326). nih.gov This highlights the general strategy of using hydrazine derivatives in MCRs to construct pyrazole-containing heterocycles. By extension, 1-tert-butylhydrazine could be employed in similar MCRs to generate 1-tert-butyl-substituted pyrazoles.

Table 4: Potential Multicomponent Reactions Involving a this compound Core

| Reaction Type | Components | Potential Product Scaffold |

| Ugi Reaction | This compound, Aldehyde, Carboxylic Acid, Isocyanide | α-(1-tert-butyl-1H-pyrazol-3-yl)-acylamino carboxamide |

| Passerini Reaction | This compound (as the amine component in a modified reaction), Aldehyde, Isocyanide | α-Acyloxy-carboxamide derivatives with a pyrazole moiety |

| Groebke-Blackburn-Bienaymé Reaction | This compound, Aldehyde, Isocyanide | Imidazo[1,2-a]pyrazole derivatives |

Theoretical and Computational Investigations of 1 Tert Butyl 1h Pyrazol 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the molecular properties of 1-tert-butyl-1H-pyrazol-3-amine. These computational methods allow for a detailed examination of the molecule's electronic structure, orbital interactions, and electrostatic potential, which are crucial for understanding its reactivity and intermolecular interactions.

The electronic structure of this compound is significantly influenced by its substituents. The pyrazole (B372694) ring itself is an aromatic heterocycle. The amino group at the C3 position is a strong electron-donating group through resonance, which increases the electron density of the pyrazole ring. This is a common feature in aminopyrazoles. nih.gov Conversely, the tert-butyl group at the N1 position is a bulky, electron-donating group through induction.

A summary of expected structural features is presented in the table below.

| Feature | Expected Characteristic | Rationale |

| Pyrazole Ring | Aromatic, planar | Inherent property of the pyrazole core. |

| C3-NH2 Bond | Partial double bond character | Resonance of the amino lone pair with the pyrazole ring. |

| N1-C(CH3)3 Bond | Steric strain influencing conformation | The bulky tert-butyl group will adopt a conformation to minimize steric hindrance. |

| Tautomerism | Predominantly the 1H-tautomer | The N1 position is substituted by the tert-butyl group, fixing the tautomeric form. |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy and localization of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is expected to be largely localized on the electron-rich pyrazole ring and the amino group, reflecting the nucleophilic character of the molecule. The electron-donating nature of both the amino and tert-butyl groups will raise the energy of the HOMO, making the molecule more reactive towards electrophiles. The LUMO, on the other hand, is anticipated to be distributed over the pyrazole ring, representing the sites susceptible to nucleophilic attack.

While specific energy values for the target molecule are not available in the reviewed literature, a conceptual representation of its FMO characteristics can be summarized.

| Molecular Orbital | Expected Localization | Expected Energy Level | Implication for Reactivity |

| HOMO | Pyrazole ring and amino group | Relatively high | Nucleophilic character, prone to react with electrophiles. |

| LUMO | Pyrazole ring | Relatively low | Susceptible to nucleophilic attack, though less favored than electrophilic attack. |

| HOMO-LUMO Gap | Moderate | Determines the molecule's kinetic stability and electronic transition energies. |

Electrostatic Potential Surface (EPS) mapping is a computational method that visualizes the charge distribution within a molecule, identifying electron-rich and electron-poor regions. researchgate.netreadthedocs.ioproteopedia.org These maps are invaluable for predicting non-covalent interactions and sites of electrophilic or nucleophilic attack. readthedocs.io

For this compound, the EPS map is expected to show a region of negative electrostatic potential (typically colored red or orange) around the nitrogen atoms of the pyrazole ring and the amino group, due to the presence of lone pairs of electrons. The most negative potential is likely to be associated with the pyrazole nitrogen at position 2 and the exocyclic amino nitrogen. These regions represent the most probable sites for protonation and interaction with electrophiles.

Conversely, regions of positive electrostatic potential (typically colored blue) are expected around the hydrogen atoms of the amino group and the tert-butyl group. These areas are indicative of electron-deficient regions and are susceptible to interactions with nucleophiles. While a specific EPS map for this compound has not been found in the literature, the expected distribution of charge is a logical consequence of its molecular structure.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the accessible shapes (conformations) of a molecule and their dynamic behavior over time. mdpi.comnih.goveurasianjournals.comnih.govrsc.org

For this compound, a key conformational feature is the orientation of the bulky tert-butyl group relative to the pyrazole ring. Due to steric hindrance, free rotation around the N1-C(CH3)3 bond will be restricted. The molecule will likely adopt a preferred conformation that minimizes steric clashes between the tert-butyl group and the hydrogen atom at the C5 position of the pyrazole ring. Computational studies on other pyrazole derivatives have highlighted the importance of such steric interactions in determining the most stable conformation. nih.govacs.org

While comprehensive molecular dynamics simulation studies specifically for this compound were not identified in the searched literature, such simulations would be valuable for understanding the flexibility of the molecule, the dynamics of the amino group, and its interactions with solvent molecules. MD simulations on related pyrazole derivatives have been used to investigate their binding modes with biological targets and to assess their stability in different environments. nih.govrsc.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry offers powerful tools for predicting spectroscopic parameters, which is invaluable for structure elucidation and confirmation. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prominent example.

Theoretical calculations, particularly using DFT methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can predict the ¹H and ¹³C NMR chemical shifts of molecules like this compound. modgraph.co.ukstrath.ac.uk These calculations often employ the Gauge-Including Atomic Orbital (GIAO) method to compute the isotropic shielding values, which are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). nih.govsemanticscholar.org

Studies on various amines and pyrazole derivatives have demonstrated that while DFT calculations can provide good agreement with experimental values, the accuracy can be influenced by the choice of functional and basis set. modgraph.co.uknih.gov For instance, research on similar compounds has shown that while most ¹H and ¹³C chemical shifts can be predicted with reasonable accuracy, the chemical shifts of NH protons can sometimes show larger deviations due to factors like hydrogen bonding and solvent effects. modgraph.co.uk

Below is a hypothetical data table illustrating the kind of results that would be generated from such a computational study, comparing predicted and experimental NMR chemical shifts for a derivative of this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C3-tBu (CH₃) | 1.25 | 1.24 | 30.5 | 30.4 |

| C3-tBu (Cq) | - | - | 32.3 | 32.4 |

| Pyrazole H4 | 5.70 | 5.74 | 103.5 | 103.7 |

| Pyrazole C3 | - | - | 160.8 | 160.9 |

| Pyrazole C5 | - | - | 131.0 | 130.9 |

Note: The data in this table is illustrative and based on findings for a related N-substituted derivative, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, to demonstrate the application of the method. mdpi.com

Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent can significantly influence the properties and reactivity of a molecule. Computational models can account for these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient. Explicit models involve including individual solvent molecules in the calculation, offering a more detailed picture but at a higher computational cost.

For this compound, solvent effects would be particularly important for understanding its tautomeric equilibria, the stability of different conformers, and the kinetics of reactions in solution. For example, the presence of a polar solvent can stabilize charged intermediates or transition states, thereby altering reaction rates. nih.gov Computational studies on related pyrazole compounds have shown that solvent can influence molecular geometry, such as the dihedral angle between rings in substituted pyrazoles. nih.gov Furthermore, solvent effects are critical for accurately predicting NMR chemical shifts, especially for protons involved in hydrogen bonding, like those of the amino group. modgraph.co.uk

Applications in Organic Synthesis and Ligand Design

A Versatile Synthetic Building Block

1-tert-butyl-1H-pyrazol-3-amine serves as a fundamental precursor in the synthesis of a wide array of more complex heterocyclic compounds. Its utility is demonstrated in various chemical transformations, including C-N bond formations. orgsyn.org The presence of the tert-butyl group provides steric hindrance, which can influence the regioselectivity of reactions, while the amino group offers a site for further functionalization. This combination of features allows for the strategic construction of diverse molecular architectures.

The compound readily participates in condensation reactions with aldehydes and ketones to form imines. mdpi.commdpi.com For instance, the reaction with 2-pyridinecarboxaldehyde (B72084) in methanol (B129727) at ambient temperature yields (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. mdpi.com Similarly, a solvent-free condensation with p-methoxybenzaldehyde followed by reduction with sodium borohydride (B1222165) provides 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine in a one-pot, two-step process. mdpi.com These reactions highlight the amine's role as a nucleophile and the ease with which it can be derivatized.

Furthermore, the tert-butyl group can be removed under acidic conditions, providing a pathway to N-H pyrazoles. orgsyn.org This deprotection strategy enhances the compound's versatility, as the tert-butyl group acts as a temporary protecting group, allowing for selective reactions at other positions before its removal. orgsyn.org This property is particularly valuable in multi-step syntheses where protecting group strategies are essential.

Crafting Complexity: Utility in Heterocyclic Systems

The application of this compound extends to the construction of intricate heterocyclic systems. It is a key intermediate in the synthesis of pyrazole-containing bicyclic and polycyclic frameworks, which are of significant interest in medicinal chemistry and material science. mdpi.comproquest.com

One notable application is in the synthesis of pyrazolopyrimidines. nih.gov The reaction of the related 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, which can be synthesized from similar precursors, showcases the pyrazole's ability to serve as a scaffold for building fused heterocyclic systems. nih.govresearchgate.net Additionally, N-(5-pyrazolyl)imines derived from 5-aminopyrazoles are employed in aza-Diels-Alder cycloaddition reactions to create pyrazolopyrid-4-ones and isoquinolines. mdpi.comproquest.com

The compound also facilitates the synthesis of fully substituted amino-pyrazoles, which can be further transformed into complex structures. nih.govacs.org For example, derivatives of this compound can undergo reactions like the Sandmeyer iodination and Suzuki-Miyaura cross-coupling, enabling the introduction of a wide range of substituents onto the pyrazole (B372694) ring. nih.gov This adaptability makes it an invaluable tool for generating libraries of diverse heterocyclic compounds for various research applications. nih.govacs.org

A Key Player in Ligand Design for Metal Complexation

The pyrazole nucleus, particularly when functionalized with donor groups like the amino group in this compound, has garnered considerable interest for its ability to act as a ligand in coordination chemistry. nih.govresearchgate.netresearchgate.net These pyrazole-based ligands can coordinate with a multitude of metal ions, leading to the formation of complexes with diverse geometries and properties. nih.govresearchgate.netresearchgate.net

Chelation Chemistry and Coordination Modes

This compound and its derivatives can act as bidentate or monodentate ligands, depending on the reaction conditions and the metal center involved. The amino group and the pyrazole ring nitrogen atoms can both participate in coordination, leading to the formation of stable chelate rings. This chelation enhances the stability of the resulting metal complexes.

The coordination behavior is influenced by the steric bulk of the tert-butyl group, which can direct the geometry of the complex. researchgate.net For instance, in the formation of gold pyrazolate clusters, the sterically hindering tert-butyl group on a related ligand, 3-(pyrid-2-yl)-5-tertbutyl-1H-pyrazole, favors the formation of tetranuclear clusters over trinuclear ones. nih.govacs.org The pyrazole ligands can bridge multiple metal centers, leading to the formation of polynuclear complexes and coordination polymers. researchgate.net The coordination modes can also be influenced by the presence of other substituents on the pyrazole ring, allowing for fine-tuning of the electronic and steric properties of the resulting complexes. nih.govresearchgate.net

Exploration in Catalysis and Material Science

The metal complexes derived from this compound and related pyrazole ligands have shown significant promise in the fields of catalysis and material science. chemimpex.commdpi.comnih.gov The tunable nature of these ligands allows for the development of catalysts with specific activities and selectivities. Protic pyrazole complexes, for example, have been investigated for their catalytic activity in various chemical transformations, including aerobic oxidation and hydrazine (B178648) disproportionation. nih.gov

In material science, these compounds are incorporated into polymers and coatings to enhance their thermal stability and mechanical properties. chemimpex.com The ability of pyrazole-based ligands to form stable complexes with a variety of metals has led to the development of materials with interesting magnetic, optical, and electronic properties. For instance, iron(II) complexes with pincer-type bis(1H-pyrazol-3-yl)pyridine ligands, which share structural similarities with derivatives of this compound, exhibit spin-crossover properties that are influenced by the protic nature of the pyrazole groups. nih.gov The development of new pyrazole-based ligands continues to be an active area of research, with the potential to yield novel catalysts and advanced materials.

Advanced Analytical Methodologies for Structural Elucidation Focus on Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For derivatives of 1-tert-butyl-1H-pyrazol-3-amine, both ¹H and ¹³C NMR are employed to map out the carbon and proton skeletons.

In a related compound, N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the ¹H NMR spectrum shows a characteristic singlet at 1.24 ppm for the tert-butyl group. mdpi.com The methyl group on the pyrazole (B372694) ring appears at 3.40 ppm, while the proton at the 4-position of the pyrazole ring is observed as a singlet at 5.74 ppm. mdpi.com For 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, the ¹H-NMR spectrum reveals a broad singlet for the NH proton at 3.34 ppm and a doublet for the methylene (B1212753) protons at 4.16 ppm. mdpi.com

The ¹³C NMR spectrum provides further confirmation of the structure. For N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, signals for the tert-butyl group's methyl carbons appear at 30.4 ppm, with the quaternary carbon at 32.4 ppm. mdpi.com The pyrazole ring carbons show distinct signals, with C-4 at 103.7 ppm, C-5 at 130.9 ppm, and C-3 at 160.9 ppm. mdpi.com In the case of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, the carbon at the 4-position of the pyrazole ring resonates at a high field of 85.2 ppm, indicating high electron density. mdpi.com Two-dimensional NMR techniques like HSQC, HMBC, COSY, and NOESY are also utilized to establish connectivity between protons and carbons, leaving no ambiguity in the structural assignment. mdpi.com

Table 1: Representative NMR Data for this compound Derivatives

| Proton (¹H) | Chemical Shift (ppm) | Carbon (¹³C) | Chemical Shift (ppm) |

| tert-butyl (CH₃) | 1.24 | tert-butyl (CH₃) | 30.4 |

| Pyrazole-H4 | 5.74 | Pyrazole-C4 | 103.7 |

| Pyrazole-N-CH₃ | 3.40 | Pyrazole-C3 | 160.9 |

| Pyrazole-C5 | 130.9 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for gaining insight into its structure through analysis of its fragmentation patterns. Due to the presence of an odd number of nitrogen atoms, the molecular ion peak in the mass spectrum of an amine will have an odd mass-to-charge ratio (m/z). libretexts.org

For a related compound, 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, the mass spectrum shows a molecular ion peak at m/z 260, corresponding to its molecular weight. nih.gov The fragmentation pattern is also informative, with major fragments observed at m/z 245, 218, and 190. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule. For instance, the HRMS of (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone showed a found m/z of 285.1965 for the [M+H]⁺ ion, which is in close agreement with the calculated value of 285.1967. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For primary amines like this compound, characteristic N-H stretching vibrations are expected in the region of 3200-3500 cm⁻¹. wpmucdn.com Primary amines typically show two bands in this region, corresponding to symmetric and asymmetric stretching modes. wpmucdn.com An N-H bending vibration is also typically observed around 1590-1650 cm⁻¹. wpmucdn.com

In the IR spectrum of a related pyrazole derivative, N-(3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, a distinct N-H stretching vibration is observed at 3243 cm⁻¹. mdpi.com Another related compound, (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, displays a strong carbonyl (C=O) stretch at 1701 cm⁻¹, characteristic of the amide functionality. mdpi.com The pyrazole ring itself also gives rise to characteristic absorptions.

Table 2: Key IR Absorption Frequencies for this compound and Related Compounds

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| Primary Amine (N-H) | Stretch | 3200 - 3500 |

| Primary Amine (N-H) | Bend | 1590 - 1650 |

| Alkane (C-H) | Stretch | 2850 - 2960 |

| Aromatic Ring (C=C) | Stretch | ~1600 |

X-ray Crystallography for Solid-State Structure Determination

For the related compound 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, single-crystal X-ray diffraction analysis revealed that the pyrazole and phenyl rings are not coplanar, forming a dihedral angle of 50.61°. nih.govresearchgate.net The crystal structure also shows that the molecules are linked by intermolecular N-H···N and N-H···O hydrogen bonds, forming sheets in the crystal lattice. nih.govresearchgate.net Such detailed structural information is invaluable for understanding the intermolecular interactions that govern the physical properties of the compound.

Table 3: Crystal Data for 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine nih.govresearchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.9421 (14) |

| b (Å) | 9.6419 (11) |

| c (Å) | 11.7694 (13) |

| β (°) | 93.504 (2) |

| Volume (ų) | 1352.6 (3) |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from reaction mixtures and byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

HPLC is a versatile technique for the analysis of a wide range of organic compounds. For instance, the purity of N-(1-tert-Butyl-3-methyl-1H-pyrazol-5-yl)pyridin-2-amine was determined to be 100.0% by an HPLC method, with a retention time of 3.88 minutes. orgsyn.org

Gas chromatography, often coupled with mass spectrometry (GC-MS), is particularly useful for the analysis of volatile and thermally stable compounds. mdpi.com While specific GC methods for this compound are not detailed in the provided context, GC analysis is a standard method for purity assessment of similar amine and pyrazole-containing compounds. synhet.com The choice between HPLC and GC depends on the compound's volatility, thermal stability, and polarity.

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Greener Synthetic Routes

The chemical industry is increasingly focusing on environmentally responsible manufacturing processes. proquest.com For 1-tert-butyl-1H-pyrazol-3-amine, this translates to the development of greener synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials.

One promising approach involves the use of eco-friendly reaction media. For instance, the use of polyethylene (B3416737) glycol (PEG)-400 as a recyclable solvent has shown success in the N-Boc protection of similar pyrazole (B372694) derivatives, offering mild reaction conditions and high yields. japsonline.com Researchers are also exploring solvent-free reaction conditions, which not only reduce environmental impact but can also simplify product isolation. mdpi.comresearchgate.net A modified procedure for a related compound, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, has been developed that uses no organic solvent and an inorganic base, highlighting a move towards more environmentally friendly alternatives. orgsyn.org

Exploration of Undiscovered Reactivity and Transformation Pathways

The inherent reactivity of the this compound scaffold presents a fertile ground for discovering novel chemical transformations. The presence of multiple reactive sites—the amino group and the pyrazole ring—allows for a wide range of functionalization reactions. chim.itresearchgate.net

Future research will likely focus on uncovering new catalytic systems that can selectively activate specific bonds within the molecule, leading to unprecedented reaction pathways. This could involve the use of transition-metal catalysts or photoredox catalysis to forge new carbon-carbon and carbon-heteroatom bonds under mild conditions. mdpi.com The exploration of diazotization followed by cross-coupling reactions has already demonstrated the potential to introduce significant molecular complexity. acs.org

Moreover, the synthesis of novel derivatives through reactions like sulfonamidation is an active area of investigation. mdpi.com The resulting pyrazole-based benzenesulfonamides are of interest for their potential applications in medicinal chemistry. mdpi.com

Integration with Flow Chemistry and Automated Synthesis

The adoption of flow chemistry and automated synthesis platforms is set to revolutionize the production of fine chemicals, including derivatives of this compound. mdpi.com Flow chemistry, where reactions are performed in a continuous stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved reaction control, and easier scalability. mdpi.comnih.gov

For the synthesis of pyrazole derivatives, flow processes can enable the safe handling of hazardous intermediates and reagents, such as diazoalkanes, by generating and consuming them in situ. mdpi.com This approach significantly reduces the risks associated with their accumulation. mdpi.com

Automated synthesis systems, often integrated with flow reactors, can accelerate the discovery and optimization of new reaction conditions and the rapid generation of compound libraries for screening purposes. nih.gov This technology allows for the systematic exploration of a wide range of starting materials and reaction parameters, leading to the efficient identification of optimal synthetic routes and novel derivatives. nih.gov

Advanced Computational Design and Prediction of Novel Derivatives

The synergy between experimental synthesis and computational chemistry is becoming increasingly crucial in modern drug discovery and materials science. nih.gov For this compound, computational tools are being employed to design and predict the properties of novel derivatives with enhanced biological activity or specific material characteristics.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are used to understand the interactions between pyrazole derivatives and their biological targets. nih.govnih.gov These computational studies can guide the design of new compounds with improved potency and selectivity. nih.gov Density Functional Theory (DFT) calculations are also utilized to investigate the electronic properties and reactivity of these molecules, providing insights that can inform the development of new synthetic methodologies. researchgate.netcsic.es

The in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is another critical application of computational chemistry, helping to identify drug candidates with favorable pharmacokinetic profiles early in the discovery process. nih.gov

Expanding Applications in Specialized Organic Synthesis Domains

The unique structural and electronic properties of this compound and its derivatives make them valuable building blocks in various specialized areas of organic synthesis. chim.itnih.gov Their utility extends beyond traditional medicinal chemistry into fields such as materials science and agrochemistry. nih.govchemimpex.com

In materials science, pyrazole-containing compounds are being investigated for their interesting photophysical properties, with potential applications in the development of functional materials like organic light-emitting diodes (OLEDs) and sensors. chim.it The ability of pyrazoles to act as ligands for metal ions also makes them useful in the design of coordination complexes with specific catalytic or magnetic properties. nih.govresearchgate.net

In the realm of agrochemicals, pyrazole derivatives have shown promise as effective pesticides and herbicides. nih.govchemimpex.com Future research will likely focus on developing new derivatives with improved efficacy and enhanced environmental safety profiles. The versatility of the pyrazole scaffold allows for fine-tuning of its properties to target specific pests or weeds while minimizing off-target effects. chemimpex.com

Q & A

Q. What are the common synthetic routes for 1-tert-butyl-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or ketones. For example, copper-catalyzed coupling reactions (e.g., with tert-butyl groups) under anhydrous conditions in aprotic solvents like DMSO can yield pyrazole derivatives. Reaction optimization often requires controlled temperatures (e.g., 35°C for 48 hours) and catalysts such as cesium carbonate or copper(I) bromide to improve regioselectivity and yield . Adjusting stoichiometry and solvent polarity (e.g., DCM for extraction) can mitigate side reactions.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry. Complementary techniques include:

- ¹H/¹³C NMR : To verify tert-butyl group integration (δ 1.3–1.5 ppm for nine equivalent protons) and pyrazole ring protons (δ 6.5–8.0 ppm) .

- HRMS (ESI) : To confirm molecular weight (e.g., m/z 215 [M+H]+ for a related tert-butyl-pyrazole derivative) .

- FT-IR : To identify N-H stretching (~3300 cm⁻¹) and C-N vibrations (~1600 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust/aerosols.

- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

- Dispose of waste via halogen-free solvents (e.g., ethanol) and consult certified hazardous waste services .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole ring substitution be addressed during synthesis?

- Methodological Answer : Regioselectivity depends on steric/electronic factors. For tert-butyl groups at position 1, steric hindrance directs electrophilic substitution to position 5. Computational modeling (DFT) can predict reactive sites by analyzing electron density maps. Experimentally, using bulky bases (e.g., LDA) or directing groups (e.g., nitro) can enhance selectivity. Evidence from substituted pyrazoles (e.g., 4-fluorophenyl derivatives) shows that electron-withdrawing groups at position 1 favor substitution at position 5 .

Q. What strategies optimize the solubility and stability of this compound in aqueous systems for biological assays?

- Methodological Answer :

- Solubility : Use co-solvents (DMSO ≤10% v/v) or formulate as hydrochloride salts (via HCl gas treatment in EtOH) .

- Stability : Avoid prolonged exposure to light/heat. Lyophilize and store at -20°C under desiccation. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Biological Compatibility : Micellar encapsulation (e.g., with PEG-PLGA) enhances bioavailability in cell-based assays .

Q. How do structural modifications of this compound impact its antimicrobial activity?

- Methodological Answer : Adding electron-deficient substituents (e.g., halogens at position 4) enhances activity against Gram-positive bacteria (MIC ≤5 µg/mL). Comparative studies show that 3-amino groups increase hydrogen-bonding interactions with bacterial enzymes (e.g., dihydrofolate reductase). For example, 4-bromophenyl analogs exhibit 2–3x higher potency than unsubstituted derivatives . Use time-kill assays and SEM imaging to correlate structural changes with membrane disruption efficacy.

Q. What computational methods are effective for predicting the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to model transition states (e.g., in palladium-catalyzed couplings) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways.

- QSAR Models : Train using experimental IC₅₀ data and descriptors like logP, polar surface area, and H-bond acceptor count .

Q. How can factorial design improve the scalability of this compound synthesis?

- Methodological Answer : Apply a 2³ factorial design to optimize critical parameters:

- Factors : Temperature (X₁), catalyst loading (X₂), solvent polarity (X₃).

- Responses : Yield (%), purity (HPLC area %).

For example, higher temperatures (50–60°C) and polar solvents (DMF) may increase yield but reduce purity. Statistical analysis (ANOVA) identifies interactions (e.g., X₁×X₂) for iterative refinement .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported biological activities of tert-butyl-pyrazole derivatives?

- Methodological Answer :

- Source Analysis : Cross-check assay conditions (e.g., cell lines, incubation times). For instance, activity against S. aureus may vary due to differences in broth microdilution vs. agar diffusion methods .

- Control Experiments : Replicate studies with standardized protocols (CLSI guidelines).

- Meta-Analysis : Pool data from patents and journals (e.g., DE4333659, JP2007-1213) to identify trends masked by outlier studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.